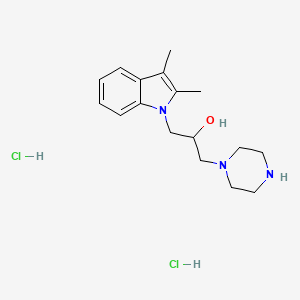

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a piperazine ring, which is commonly found in many pharmacologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by a piperazine moiety.

Formation of the Propanol Linker: The propanol linker can be introduced through reductive amination or other suitable organic transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups onto the indole or piperazine rings.

Applications De Recherche Scientifique

Neuropharmacological Applications

Anticonvulsant Activity

Research has indicated that derivatives of this compound may exhibit anticonvulsant properties. A study highlighted the synthesis of water-soluble analogs that demonstrated significant efficacy in preclinical seizure models, particularly in the 6 Hz psychomotor test and maximal electroshock (MES) tests . These compounds were characterized by their ability to protect against seizures, suggesting their potential as antiepileptic agents.

Dopamine D3 Receptor Modulation

Another area of interest is the modulation of dopamine receptors. Compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol have been explored for their dual-targeting capabilities on mu-opioid and dopamine D3 receptors. This dual action could lead to novel therapeutic strategies for pain management with reduced abuse potential .

Cancer Therapeutics

PD-1/PD-L1 Inhibition

The compound has also been investigated for its role as a small molecule inhibitor targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. By disrupting the interaction between PD-L1 and PD-1, these compounds can potentially enhance immune responses against tumors . Virtual screening methods have identified several analogs that show promise in inhibiting this pathway, indicating a valuable application in cancer treatment.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride would depend on its specific biological target. Generally, compounds with indole and piperazine moieties can interact with various molecular targets, such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol: The base form of the compound without the dihydrochloride salt.

Other Indole Derivatives: Compounds such as tryptamines or indole-3-carbinol, which also feature the indole core.

Piperazine Derivatives: Compounds like piperazine itself or other substituted piperazines.

Uniqueness

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is unique due to its specific combination of indole and piperazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Activité Biologique

1-(2,3-Dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, a compound with the CAS number 801228-18-2, is a derivative of indole known for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H25N3O, with a molecular weight of 287.4 g/mol. Its predicted boiling point is approximately 257°C and it has a density of 1.18 g/cm³ .

The compound's biological activity can be attributed to its structural features, particularly the indole and piperazine moieties. These structures are known to interact with various biological targets, including receptors and enzymes involved in cell signaling and proliferation.

Antitumor Activity

Research indicates that compounds related to indole derivatives exhibit significant antitumor activity. A study focusing on similar indole-based compounds demonstrated their ability to inhibit cellular proliferation in MCF-7 breast cancer cells by inducing apoptosis and interfering with cell cycle progression. This was associated with increased levels of p53 and its transcriptional targets like p21 and Bax .

Biological Activity Data

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | Induction of apoptosis via p53 pathway |

| Neuropharmacological | Potential anxiolytic effects | Modulation of neurotransmitter systems |

| Antidepressant | Mood enhancement | Interaction with serotonin receptors |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various indole derivatives on breast cancer cell lines, showing that the introduction of specific substituents could enhance cytotoxicity against cancer cells . The compound under discussion was part of a broader investigation into structure-activity relationships (SAR) that revealed promising antitumor properties.

- Neuropharmacological Research : Preliminary studies suggest that compounds similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol may exhibit anxiolytic effects. This is hypothesized to occur through modulation of serotonin pathways, though more targeted research is necessary to validate these findings.

Propriétés

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.2ClH/c1-13-14(2)20(17-6-4-3-5-16(13)17)12-15(21)11-19-9-7-18-8-10-19;;/h3-6,15,18,21H,7-12H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOALNQGAWWRZTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.